molecular formula C12H20I2N2 B14459949 2-(2-Piperidinoethyl)pyridine dihydriodide CAS No. 73840-35-4

2-(2-Piperidinoethyl)pyridine dihydriodide

Katalognummer: B14459949
CAS-Nummer: 73840-35-4
Molekulargewicht: 446.11 g/mol
InChI-Schlüssel: LLHHKBKRVWVAIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Piperidinoethyl)pyridine dihydriodide is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinoethyl)pyridine dihydriodide typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The reaction conditions are generally mild, making it a practical approach for synthesizing piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using rhodium or other metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Piperidinoethyl)pyridine dihydriodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Piperidinoethyl)pyridine dihydriodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Piperidinoethyl)pyridine dihydriodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine derivatives, such as:

Uniqueness

2-(2-Piperidinoethyl)pyridine dihydriodide is unique due to its specific structure, which combines the properties of both pyridine and piperidine. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

73840-35-4

Molekularformel

C12H20I2N2

Molekulargewicht

446.11 g/mol

IUPAC-Name

2-(2-piperidin-1-ylethyl)pyridine;dihydroiodide

InChI

InChI=1S/C12H18N2.2HI/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h2-3,6,8H,1,4-5,7,9-11H2;2*1H

InChI-Schlüssel

LLHHKBKRVWVAIX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCC2=CC=CC=N2.I.I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.